4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Overview
Description
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Sulfonamide formation: The final step involves the reaction of the brominated intermediate with a sulfonamide reagent to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The methanesulfonyl group can be oxidized to a sulfone or reduced to a sulfide using suitable reagents.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biological studies: It can be used to study the effects of sulfonamide and bromine-containing compounds on biological systems.
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and brominated tetrahydroquinolines. Compared to these compounds, 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Examples of similar compounds include:
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-11-14(6-9-16(12)19)18-25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNWVRUCVNQWNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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